2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenyl group and a sulfanyl moiety attached to the imidazole ring. The compound is notable for its potential applications in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Chemsrc, which provide detailed specifications and safety data for this compound. It is often used in research settings due to its unique chemical properties.
In terms of chemical classification, 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is categorized under:
The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone typically involves multi-step organic reactions.
The synthesis may involve specific reagents such as:
The molecular structure of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone features:
Key molecular data includes:
C(C(=O)C1=CC=CC=C1)S(C2=CN=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
.2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with biological targets:
The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity. This interaction often triggers downstream signaling pathways that can influence cellular processes.
Research indicates potential biological activities such as antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.
The physical properties of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone include:
Key chemical properties include:
Safety data sheets indicate that the compound should be handled with care due to potential irritant effects on skin and eyes.
2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0